1-(4-Methyl-4,5-dihydro-1H-imidazol-2-yl)-1H-pyrazole hydroiodide
Overview
Description
1-(4-Methyl-4,5-dihydro-1H-imidazol-2-yl)-1H-pyrazole hydroiodide is a chemical compound that features a unique structure combining an imidazole ring with a pyrazole ring
Preparation Methods
The synthesis of 1-(4-Methyl-4,5-dihydro-1H-imidazol-2-yl)-1H-pyrazole hydroiodide typically involves the reaction of 4-methyl-4,5-dihydro-1H-imidazole with 1H-pyrazole in the presence of hydroiodic acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
1-(4-Methyl-4,5-dihydro-1H-imidazol-2-yl)-1H-pyrazole hydroiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens and alkylating agents.
Scientific Research Applications
1-(4-Methyl-4,5-dihydro-1H-imidazol-2-yl)-1H-pyrazole hydroiodide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially important compounds.
Mechanism of Action
The mechanism of action of 1-(4-Methyl-4,5-dihydro-1H-imidazol-2-yl)-1H-pyrazole hydroiodide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Methyl-4,5-dihydro-1H-imidazol-2-yl)-1H-pyrazole hydroiodide can be compared with other similar compounds, such as:
4-(4,5-Dihydro-1H-imidazol-2-yl)phenylamine: This compound shares the imidazole ring but differs in the attached functional groups.
4-(4-Methyl-4,5-dihydro-1H-imidazol-2-yl)phenol: Similar in structure but with a phenol group instead of a pyrazole ring.
1H-Imidazole, 4,5-dihydro-2-methyl-: Another related compound with a similar imidazole ring structure.
Properties
IUPAC Name |
1-(5-methyl-4,5-dihydro-1H-imidazol-2-yl)pyrazole;hydroiodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4.HI/c1-6-5-8-7(10-6)11-4-2-3-9-11;/h2-4,6H,5H2,1H3,(H,8,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFUIPHAVQQTSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN=C(N1)N2C=CC=N2.I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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